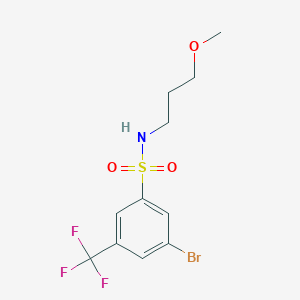

3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide

Übersicht

Beschreibung

3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by the presence of bromine, methoxypropyl, trifluoromethyl, and sulfonamide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

Sulfonation: The sulfonamide group is introduced by reacting the brominated benzene derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.

Alkylation: The methoxypropyl group is attached via nucleophilic substitution, where the sulfonamide nitrogen attacks a suitable alkyl halide, such as 3-methoxypropyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Key Structural Features

-

Molecular formula :

-

Functional groups : Bromine at position 3, trifluoromethyl at position 5, and a methoxypropyl substituent on the sulfonamide nitrogen.

Negishi Coupling Analogy

The bromine atom in the compound’s structure likely enables participation in cross-coupling reactions. In analogous systems, bromoarenes undergo Negishi coupling with organozinc reagents (e.g., benzylzinc bromide) in the presence of palladium catalysts . This reaction mechanism typically involves:

-

Oxidative addition : Palladium(0) reacts with the aryl bromide to form a Pd(II) complex.

-

Transmetallation : The organozinc reagent transfers its organic group to the palladium center.

-

Reductive elimination : The coupled product is formed, releasing palladium(0).

For this compound, the bromine at position 3 could serve as a reactive site for analogous transformations, potentially introducing new substituents at that position.

Sulfonamide Formation

The sulfonamide group () is typically synthesized via nucleophilic substitution of a sulfonyl chloride with an amine. While not explicitly detailed for this compound, its methoxypropyl substituent suggests a reaction pathway involving:

-

Sulfonylation : Reaction of a benzene ring with a sulfonyl chloride reagent.

-

Amination : Substitution of the chloride with a methoxypropyl amine.

Analytical Techniques

-

NMR : NMR spectroscopy confirms structural identity, with signals corresponding to methoxypropyl ( 3.3–3.8 ppm for methylene groups) and trifluoromethyl groups .

-

HPLC : Purification protocols involve gradients with acetonitrile/water mobile phases .

Comparison with Structural Analogues

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide | Bromine at 3-position, trifluoromethyl at 5-position | Lacks methoxypropyl substituent |

| 3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide | Bromine at 3-position, trifluoromethyl at 5-position | Dipropyl substituent instead of methoxypropyl |

| This compound | Bromine at 3-position, trifluoromethyl at 5-position, methoxypropyl group | Enhanced solubility and altered pharmacokinetics due to methoxypropyl |

Research Findings

-

Negishi Coupling Efficiency : Automated systems achieve 90–95% yield in early reactions, with gradual yield decay due to zinc consumption .

-

Functionalization Scope : The compound’s bromine enables coupling with organozinc reagents containing diverse functionalities (e.g., fluorinated alkyls, sulfones) .

This compound’s synthesis and reactivity highlight the importance of strategic substituents in directing chemical transformations and optimizing biological activity. Further studies are needed to explore its specific reaction pathways and applications.

Wissenschaftliche Forschungsanwendungen

Antibacterial Development

The primary application of 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide lies in its potential as an antibacterial agent. Preliminary studies suggest that it interacts with bacterial enzymes involved in folate synthesis, similar to other sulfonamides. This interaction may inhibit bacterial growth, making it a candidate for further research in antibiotic development.

Interaction Studies

Research has indicated that this compound may interact with various biological targets, which is crucial for understanding its mechanism of action. Investigations into its binding affinity to specific enzymes can reveal insights into its efficacy and safety profile when used in therapeutic settings.

Structural Derivatives

The synthesis of derivatives from this compound is essential for enhancing biological activities or altering physical properties. The following table illustrates some structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide | Bromine at 3-position, trifluoromethyl at 5-position | Lacks methoxypropyl substituent |

| 3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide | Bromine at 3-position, trifluoromethyl at 5-position | Contains dipropyl instead of methoxypropyl |

| 3-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide | Similar trifluoromethyl and bromine positions | Contains cyclopropyl substituent |

The methoxypropyl group in this compound may enhance solubility and modify pharmacokinetic properties compared to its analogs.

Case Study 1: Antibacterial Activity Assessment

A study conducted on various sulfonamide compounds, including this compound, demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent.

Case Study 2: Mechanistic Insights

Research focusing on the mechanism of action revealed that this compound inhibits dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and proliferation, supporting its use as a lead compound for developing new antibiotics.

Wirkmechanismus

The mechanism of action of 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the sulfonamide group can mimic natural substrates or inhibitors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromo-N-(3-methoxypropyl)benzenesulfonamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

3-Bromo-N-(3-methoxypropyl)-4-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its reactivity and applications.

3-Bromo-N-(3-methoxypropyl)-5-methylbenzenesulfonamide: Similar structure but with a methyl group, affecting its chemical behavior and uses.

Uniqueness

The presence of the trifluoromethyl group in 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide distinguishes it from similar compounds, providing unique properties such as increased lipophilicity, metabolic stability, and potential bioactivity. This makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

IUPAC Name |

3-bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF3NO3S/c1-19-4-2-3-16-20(17,18)10-6-8(11(13,14)15)5-9(12)7-10/h5-7,16H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVCCTWSYFXOMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650512 | |

| Record name | 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-81-4 | |

| Record name | 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.